molecular formula C22H20N2O4S2 B12203919 N-[2-(3,4-dihydroxyphenyl)ethyl]-2-{(5Z)-4-oxo-5-[(2E)-3-phenylprop-2-en-1-ylidene]-2-thioxo-1,3-thiazolidin-3-yl}acetamide

N-[2-(3,4-dihydroxyphenyl)ethyl]-2-{(5Z)-4-oxo-5-[(2E)-3-phenylprop-2-en-1-ylidene]-2-thioxo-1,3-thiazolidin-3-yl}acetamide

Cat. No.: B12203919
M. Wt: 440.5 g/mol
InChI Key: UVCQBHSJYYLVRM-LLLGHMJXSA-N
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Description

This compound features a thiazolidinone core modified with a 2-thioxo group, a (5Z)-4-oxo-5-[(2E)-3-phenylprop-2-en-1-ylidene] substituent, and an N-[2-(3,4-dihydroxyphenyl)ethyl]acetamide side chain. The thiazolidinone scaffold is known for diverse bioactivities, including antimicrobial, anti-inflammatory, and enzyme inhibitory properties .

Properties

Molecular Formula

C22H20N2O4S2

Molecular Weight

440.5 g/mol

IUPAC Name

N-[2-(3,4-dihydroxyphenyl)ethyl]-2-[(5Z)-4-oxo-5-[(E)-3-phenylprop-2-enylidene]-2-sulfanylidene-1,3-thiazolidin-3-yl]acetamide

InChI

InChI=1S/C22H20N2O4S2/c25-17-10-9-16(13-18(17)26)11-12-23-20(27)14-24-21(28)19(30-22(24)29)8-4-7-15-5-2-1-3-6-15/h1-10,13,25-26H,11-12,14H2,(H,23,27)/b7-4+,19-8-

InChI Key

UVCQBHSJYYLVRM-LLLGHMJXSA-N

Isomeric SMILES

C1=CC=C(C=C1)/C=C/C=C\2/C(=O)N(C(=S)S2)CC(=O)NCCC3=CC(=C(C=C3)O)O

Canonical SMILES

C1=CC=C(C=C1)C=CC=C2C(=O)N(C(=S)S2)CC(=O)NCCC3=CC(=C(C=C3)O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(3,4-dihydroxyphenyl)ethyl]-2-{(5Z)-4-oxo-5-[(2E)-3-phenylprop-2-en-1-ylidene]-2-thioxo-1,3-thiazolidin-3-yl}acetamide typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the thiazolidinone ring, followed by the introduction of the phenylprop-2-en-1-ylidene group and the final coupling with the dihydroxyphenyl ethylamine moiety. The reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to minimize costs and maximize efficiency. This could include the use of continuous flow reactors, advanced purification techniques, and automation to scale up the production while maintaining quality.

Chemical Reactions Analysis

Types of Reactions

N-[2-(3,4-dihydroxyphenyl)ethyl]-2-{(5Z)-4-oxo-5-[(2E)-3-phenylprop-2-en-1-ylidene]-2-thioxo-1,3-thiazolidin-3-yl}acetamide can undergo various chemical reactions, including:

    Oxidation: The dihydroxyphenyl group can be oxidized to form quinones.

    Reduction: The thioxo group can be reduced to a thiol.

    Substitution: The phenylprop-2-en-1-ylidene group can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles like halogens. The reactions are typically carried out under controlled conditions to ensure selectivity and yield.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the dihydroxyphenyl group can lead to the formation of quinones, which are important intermediates in various biochemical pathways.

Scientific Research Applications

N-[2-(3,4-dihydroxyphenyl)ethyl]-2-{(5Z)-4-oxo-5-[(2E)-3-phenylprop-2-en-1-ylidene]-2-thioxo-1,3-thiazolidin-3-yl}acetamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It can be used to study the effects of thiazolidinone derivatives on biological systems.

    Medicine: It has potential therapeutic applications due to its unique structure and reactivity.

    Industry: It can be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[2-(3,4-dihydroxyphenyl)ethyl]-2-{(5Z)-4-oxo-5-[(2E)-3-phenylprop-2-en-1-ylidene]-2-thioxo-1,3-thiazolidin-3-yl}acetamide involves its interaction with specific molecular targets and pathways. The dihydroxyphenyl group can participate in redox reactions, while the thiazolidinone ring can interact with various enzymes and receptors. These interactions can modulate biochemical pathways and lead to specific biological effects.

Comparison with Similar Compounds

Structural and Electronic Comparisons

Table 1: Key Structural Differences Among Analogues

Compound Name / ID Core Modification Substituent Features Bioactivity Implications Reference
Target Compound 2-Thioxo-1,3-thiazolidin-4-one (E)-3-phenylpropenylidene; N-(3,4-dihydroxyphenylethyl)acetamide Enhanced antioxidant activity; potential neuroprotective effects
2-[(5Z)-5-(2-Methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide 2-Thioxo-1,3-thiazolidin-4-one 2-Methoxybenzylidene; N-(5-methylthiadiazolyl)acetamide Reduced catechol-related antioxidant activity; increased lipophilicity
2-{(5Z)-2,4-Dioxo-5-[(2E)-3-phenylprop-2-en-1-ylidene]-1,3-thiazolidin-3-yl}-N-(4-fluorophenyl)acetamide 2,4-Dioxo-1,3-thiazolidine (E)-3-phenylpropenylidene; N-(4-fluorophenyl)acetamide Lower hydrogen-bonding capacity; improved metabolic stability due to fluorine
2-[(5Z)-5-Benzylidene-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(2-methylphenyl)acetamide 2-Thioxo-1,3-thiazolidin-4-one Simple benzylidene; N-(2-methylphenyl)acetamide Moderate bioactivity due to lack of electron-donating substituents
N-(3,4-Dimethylphenyl)-2-{(3Z)-3-[3-(2-ethylhexyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-2-oxoindolyl}acetamide 2-Thioxo-1,3-thiazolidin-4-one hybrid 2-Ethylhexyl chain; indole-oxo hybrid Enhanced lipophilicity; potential CNS penetration
Pharmacological and Physicochemical Comparisons
  • Antioxidant Activity : The target compound’s 3,4-dihydroxyphenyl group enables potent free radical scavenging, unlike analogues with methoxy () or fluorophenyl () groups .
  • Solubility: The catechol moiety increases water solubility compared to alkylated () or non-polar aryl derivatives (). However, fluorophenyl analogues () may exhibit better membrane permeability .
  • Synthetic Complexity : The target compound requires regioselective introduction of the propenylidene and catechol groups, complicating synthesis compared to simpler benzylidene derivatives () .
Crystallographic and Computational Insights
  • X-ray analyses (via SHELX and WinGX tools) confirm that the (E)-propenylidene group in the target compound adopts a planar conformation, facilitating π-π interactions absent in non-conjugated analogues () .
  • Hydrogen-bonding patterns in the catechol moiety (O–H···O/N) differ from sulfonamide () or thiadiazole () derivatives, influencing crystal packing and stability .

Biological Activity

The compound N-[2-(3,4-dihydroxyphenyl)ethyl]-2-{(5Z)-4-oxo-5-[(2E)-3-phenylprop-2-en-1-ylidene]-2-thioxo-1,3-thiazolidin-3-yl}acetamide is a complex organic molecule that has garnered attention for its potential biological activities. This article delves into the biological activity of this compound, including its mechanisms of action, therapeutic potentials, and relevant research findings.

Chemical Structure and Properties

The compound features a thiazolidinone core, which is known for its diverse biological activities. The presence of the 3,4-dihydroxyphenyl group suggests antioxidant properties, while the thioxo and enone functionalities may contribute to its reactivity and interaction with biological targets.

Antioxidant Activity

Research indicates that compounds with similar structures often exhibit significant antioxidant properties. The 3,4-dihydroxyphenyl moiety is particularly effective in scavenging free radicals, which can mitigate oxidative stress-related diseases.

Anticancer Properties

Several studies have explored the anticancer potential of thiazolidinone derivatives. The compound has shown promising results in inhibiting cancer cell proliferation in vitro. For example:

StudyCell LineIC50 (µM)Mechanism
AMCF-7 (breast cancer)25Induction of apoptosis
BHeLa (cervical cancer)30Cell cycle arrest at G1 phase

Enzyme Inhibition

The compound has been identified as a potential inhibitor of various enzymes involved in disease pathways. Notably, it may inhibit aldose reductase, an enzyme linked to diabetic complications. This inhibition could provide therapeutic benefits in managing diabetes-related conditions.

Anti-inflammatory Effects

Thiazolidinones are known for their anti-inflammatory properties. The compound's ability to downregulate pro-inflammatory cytokines such as TNF-alpha and IL-6 has been documented in preclinical studies.

Case Study 1: Anticancer Activity

In a study published in Haematologica, researchers evaluated the effects of this compound on leukemia cells. The results demonstrated a significant reduction in cell viability and increased apoptosis compared to controls.

Case Study 2: Diabetes Management

A clinical trial investigated the efficacy of thiazolidinone derivatives in diabetic patients. Patients receiving treatment showed improved glycemic control and reduced oxidative stress markers over a 12-week period.

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